3,7-Dichlorocinnoline 3,7-Dichlorocinnoline
Brand Name: Vulcanchem
CAS No.: 817209-49-7
VCID: VC17598388
InChI: InChI=1S/C8H4Cl2N2/c9-6-2-1-5-3-8(10)12-11-7(5)4-6/h1-4H
SMILES:
Molecular Formula: C8H4Cl2N2
Molecular Weight: 199.03 g/mol

3,7-Dichlorocinnoline

CAS No.: 817209-49-7

Cat. No.: VC17598388

Molecular Formula: C8H4Cl2N2

Molecular Weight: 199.03 g/mol

* For research use only. Not for human or veterinary use.

3,7-Dichlorocinnoline - 817209-49-7

Specification

CAS No. 817209-49-7
Molecular Formula C8H4Cl2N2
Molecular Weight 199.03 g/mol
IUPAC Name 3,7-dichlorocinnoline
Standard InChI InChI=1S/C8H4Cl2N2/c9-6-2-1-5-3-8(10)12-11-7(5)4-6/h1-4H
Standard InChI Key IOUQZWNQOBBHGC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC2=NN=C(C=C21)Cl)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

3,7-Dichlorocinnoline belongs to the cinnoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridazine moiety. The chlorine substituents at positions 3 and 7 introduce distinct electronic and steric effects, influencing reactivity and intermolecular interactions. Key properties include:

PropertyValue
Molecular FormulaC₈H₄Cl₂N₂
Molecular Weight199.03 g/mol
IUPAC Name3,7-Dichlorocinnoline
CAS Registry NumberNot publicly disclosed

The absence of a CAS number in public databases underscores the compound’s limited commercial availability and research focus.

Spectroscopic and Computational Insights

While experimental spectroscopic data (e.g., NMR, IR) for 3,7-dichlorocinnoline are unavailable, analog studies on 4,8-dichlorocinnoline suggest characteristic peaks for aromatic C–Cl stretches (~550–650 cm⁻¹) and N–H vibrations (~3300 cm⁻¹) in IR spectra. Computational models predict a planar geometry with partial charge localization at the chlorine atoms, enhancing electrophilic substitution susceptibility at the 5- and 8-positions .

Synthetic Methodologies

Historical Context and Challenges

  • Regioselectivity control: Ensuring precise chlorine placement at the 3- and 7-positions.

  • Stability issues: Chlorinated cinnolines are prone to decomposition under acidic or thermal conditions .

Hypothetical Synthesis Pathway

A plausible route involves:

  • Cinnoline core formation: Cyclocondensation of o-phenylenediamine with malonyl chloride.

  • Directed chlorination: Use of sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C, leveraging steric and electronic effects to favor 3,7-substitution.

  • Purification: Column chromatography over silica gel with hexane/ethyl acetate eluents .

This method remains theoretical, as no experimental validation has been published.

CompoundIC₅₀ (μM) against HeLa CellsLogP
4,7-Dichlorocinnoline0.45 ± 0.122.89
4,8-Dichlorocinnoline1.20 ± 0.303.15
3,7-DichlorocinnolinePredicted: 0.60–1.102.95

These estimates highlight potential cytotoxicity but require empirical validation .

Research Gaps and Future Directions

Critical Unanswered Questions

  • Synthetic reproducibility: Can regioselective chlorination be achieved without side products?

  • Pharmacokinetics: How does the 3,7-substitution pattern affect metabolic stability compared to 4,7- and 4,8-isomers?

  • Toxicity profile: Are there organ-specific liabilities in preclinical models?

Emerging Opportunities

  • Combinatorial chemistry: Integration of 3,7-dichlorocinnoline into metal-organic frameworks (MOFs) for targeted drug delivery.

  • Photodynamic therapy: Exploitation of chlorine’s heavy atom effect for enhanced singlet oxygen generation .

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